Cadusafos

Vue d'ensemble

Description

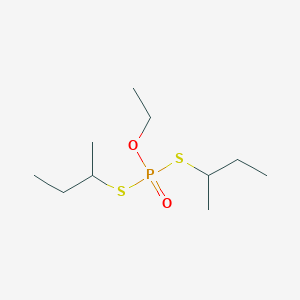

Cadusafos, known chemically as S,S-di-sec-butyl O-ethyl phosphorodithioate, is an organophosphate insecticide and nematicide. It is primarily used to control parasitic nematode populations in various crops such as tomatoes, bananas, and chickpeas . This compound acts as an acetylcholinesterase inhibitor, disrupting the nervous systems of nematodes and insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cadusafos is synthesized through a multi-step process involving the reaction of sec-butyl alcohol with phosphorus pentasulfide to form sec-butyl phosphorodithioic acid. This intermediate is then reacted with ethyl alcohol to produce the final product, S,S-di-sec-butyl O-ethyl phosphorodithioate .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of solvents and catalysts to facilitate the reactions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Cadusafos undergoes several types of chemical reactions, including hydrolysis, oxidation, and methylation .

Common Reagents and Conditions:

Oxidation: Oxidation of sec-butyl mercaptan leads to the formation of methyl sec-butyl sulfide, sulfoxide, and sulfone.

Methylation: Methylation reactions can further transform these oxidation products into various small, polar compounds.

Major Products Formed: The major products formed from these reactions include sec-butyl mercaptan, methyl sec-butyl sulfide, sulfoxide, sulfone, and various phosphorothioic acids .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Cadusafos acts as an acetylcholinesterase inhibitor , disrupting neurotransmission in pests by preventing the breakdown of acetylcholine. This leads to overstimulation of the nervous system, ultimately causing paralysis and death in targeted organisms, particularly nematodes like Meloidogyne incognita and Rotylenchulus reniformis .

Agricultural Applications

1. Nematode Control:

this compound is predominantly utilized for controlling soil-dwelling nematodes, which are detrimental to crops. Research indicates its effectiveness against both endoparasitic and ectoparasitic nematodes, with a notable efficacy that persists over multiple cropping seasons .

2. Insect Pest Management:

In addition to nematicidal properties, this compound is effective against various insect pests. Its application has been documented in studies focusing on greenhouse crops, where it was shown to reduce pest populations significantly .

Environmental Impact and Soil Studies

Soil Degradation Studies:

Research has been conducted to assess the degradation of this compound in soil environments. For instance, a study involving drip irrigation methods demonstrated that this compound residues were quantifiable in tomato plants over time, indicating its persistence in agricultural settings . The degradation rates were influenced by soil type and environmental conditions.

Transport Studies:

Laboratory column studies have explored the transport behavior of this compound in different soil types. These studies help understand how this compound interacts with soil particles and its potential for leaching into groundwater .

Case Studies

Case Study 1: Tomato Crop Management

A controlled greenhouse study applied this compound to tomato plants to evaluate its effectiveness against nematodes. The results showed significant reductions in nematode populations and an assessment of residue levels indicated that while some residues persisted, they remained within acceptable limits for food safety .

Case Study 2: Environmental Risk Assessment

An environmental risk assessment conducted in Macedonia evaluated the impacts of various pesticides, including this compound. The assessment categorized this compound based on its toxicity to non-target organisms and groundwater contamination potential, highlighting the need for careful management practices .

Regulatory Considerations

This compound has been subjected to various regulatory evaluations due to its potential risks to human health and the environment. Studies have established a No Adverse Effect Level (NOAEL) for cholinesterase inhibition in rats, indicating that while it is effective as a pesticide, it also poses certain health risks if mismanaged .

Mécanisme D'action

Cadusafos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetate . By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of neurons and eventual paralysis of the nematodes and insects .

Comparaison Avec Des Composés Similaires

Ethoprophos: Similar in structure and function, but differs in its specific substituents and reactivity.

Isofenphos: Shares the same class but has distinct chemical properties and applications.

Uniqueness of Cadusafos: this compound is unique due to its specific combination of sec-butyl and ethyl groups attached to the phosphorus atom, which imparts distinct chemical and biological properties . Its high volatility and persistence make it particularly effective in controlling nematode populations in various agricultural settings .

Activité Biologique

Cadusafos is an organophosphate compound primarily used as a nematicide in agriculture. Its biological activity is significant in controlling nematode populations, particularly root-knot nematodes, which are major pests affecting crop yields worldwide. This article reviews the biological activity of this compound, focusing on its efficacy against nematodes, its metabolic pathways, and its environmental impact.

This compound acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in synaptic transmission. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nervous system in nematodes, ultimately resulting in their death. The compound's effectiveness varies based on concentration and environmental conditions.

Efficacy Against Nematodes

Research indicates that this compound is highly effective against root-knot nematodes (Meloidogyne javanica). A study demonstrated that optimal concentrations of this compound significantly reduced nematode reproduction factors and egg counts in treated soils. The combination of this compound with biocontrol agents like Trichoderma longibrachiatum has shown synergistic effects, enhancing plant growth and reducing nematode populations more effectively than either treatment alone.

Table 1: Efficacy of this compound Against Root-Knot Nematodes

| Treatment Combination | Nematode Reproduction Factor (%) | Intact Eggs per Gram Soil | Plant Growth (Shoot Weight) |

|---|---|---|---|

| Control | 100 | 100 | 1.0 g |

| This compound (1 mg/kg) | 50 | 50 | 2.5 g |

| This compound (2 mg/kg) | 10 | 10 | 3.0 g |

| This compound + Trichoderma (1 mg/kg + 10^7 conidia/ml) | 5 | 5 | 4.0 g |

Metabolic Pathways

This compound undergoes metabolic transformation in organisms, leading to the formation of various metabolites. A study identified several urinary metabolites associated with this compound exposure, which can serve as biomarkers for assessing human exposure to this pesticide. The primary metabolite identified was linked to the compound's degradation products, indicating its persistence and potential toxicity in biological systems.

Table 2: Identified Metabolites of this compound

| Metabolite | Description |

|---|---|

| This compound Hydrolysis Product | Resulting from enzymatic breakdown |

| 2,4-Dichlorophenol | Potential metabolite linked to this compound |

| Other Hydroxy-Compounds | Indicative of oxidative metabolism |

Environmental Impact and Degradation

The degradation of this compound in soil is influenced by microbial activity and environmental conditions. Studies have shown rapid degradation rates in soils previously treated with this compound, suggesting that microbial populations can adapt to degrade this pesticide effectively. However, the persistence of this compound remains a concern due to its potential accumulation in the environment and effects on non-target organisms.

Table 3: Degradation Rates of this compound in Soil

| Soil Type | Initial Concentration (mg/kg) | Degradation Rate (mg/kg/day) |

|---|---|---|

| Treated Potato Field | 10 | 0.5 |

| Untreated Control | 10 | 0.1 |

Case Studies

- Field Trials in Iran : In a series of field trials conducted in Iran, this compound was applied to crops affected by root-knot nematodes. Results indicated a significant reduction in nematode populations and improved crop yields when combined with biocontrol agents.

- Metabolomic Studies : A study involving animal models highlighted the urinary excretion patterns of this compound metabolites post-exposure, providing insights into its pharmacokinetics and potential health risks associated with agricultural use.

Propriétés

IUPAC Name |

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRPCFINVWWFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(OCC)SC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037505 | |

| Record name | Cadusafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline] | |

| Record name | Cadusafos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 112-114 °C at 0.8 mm Hg | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129.4 °C (Seta closed cup) | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L) | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C | |

| Record name | Cadusafos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid, Light to dark-gray amorphous granules | |

CAS No. |

95465-99-9 | |

| Record name | Cadusafos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95465-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadusafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095465999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadusafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O-ethyl S,S-bis(1-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADUSAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JBJ4VO75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.